molecular formula C11H6F17I B3327793 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane CAS No. 38550-35-5

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane

Cat. No.: B3327793
CAS No.: 38550-35-5
M. Wt: 588.04 g/mol
InChI Key: IYNXASCSZLGJOC-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane: is a fluorinated organic compound with the molecular formula C12H4F21I and a molecular weight of 674.04 g/mol . This compound is characterized by its high degree of fluorination and the presence of an iodine atom, which imparts unique chemical properties. It is commonly used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane can be synthesized through a multi-step process involving the fluorination of a suitable hydrocarbon precursor followed by iodination. The typical synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination and iodination processes. These processes are carried out in specialized reactors designed to handle highly reactive fluorinating agents and iodine compounds. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane is primarily based on its ability to undergo substitution, reduction, and oxidation reactions. The fluorinated carbon chain provides stability and resistance to degradation, while the iodine atom serves as a reactive site for chemical modifications. The compound can interact with various molecular targets and pathways, depending on the specific application and reaction conditions .

Comparison with Similar Compounds

  • 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
  • 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane
  • 1-Iodo-1H,1H,2H,2H-perfluorodecane
  • Heptadecafluoro-1-iodooctane
  • 1H,1H,2H,2H-Perfluorooctyl iodide

Comparison: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane is unique due to its specific fluorination pattern and the position of the iodine atom. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in chemistry, biology, medicine, and industry. Its high degree of fluorination provides exceptional resistance to chemical and thermal degradation, while the iodine atom allows for targeted chemical modifications .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodoundecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F17I/c1-3(29)2-4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNXASCSZLGJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F17I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30895249
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38550-35-5
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38550-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane
Reactant of Route 2
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane
Reactant of Route 3
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane
Reactant of Route 4
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane
Reactant of Route 5
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane
Reactant of Route 6
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane

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